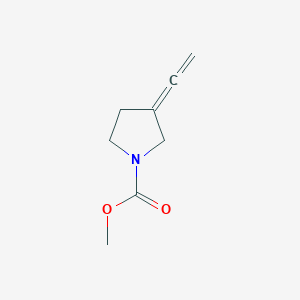
Methyl 3-ethenylidene-1-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethenylidene-1-pyrrolidinecarboxylate, also known as MEP, is a chemical compound that belongs to the family of pyrrolidine carboxylates. It is an organic molecule that has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Methyl 3-ethenylidene-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation, lower blood pressure, and improve glucose metabolism. Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the compound in certain experimental settings.
Orientations Futures
There are several future directions for research on Methyl 3-ethenylidene-1-pyrrolidinecarboxylate. One area of interest is the development of new synthetic methods for the compound, which could help to improve its properties and expand its potential applications. Another area of interest is the study of Methyl 3-ethenylidene-1-pyrrolidinecarboxylate's effects on the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, the use of Methyl 3-ethenylidene-1-pyrrolidinecarboxylate as a potential therapeutic agent for cancer and other diseases is an area of ongoing research.
Méthodes De Synthèse
Methyl 3-ethenylidene-1-pyrrolidinecarboxylate can be synthesized through a variety of methods, including the reaction between ethyl acetoacetate and acrolein, the reaction between ethyl acetoacetate and crotonaldehyde, and the reaction between ethyl acetoacetate and methacrolein. The most commonly used method is the reaction between ethyl acetoacetate and acrolein, which involves the condensation of the two compounds in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has been extensively used in scientific research as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been shown to possess a wide range of biological activities, such as antitumor, antifungal, and antimicrobial properties. Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has also been used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in transition metal catalysis.
Propriétés
Numéro CAS |
113305-00-3 |
|---|---|
Nom du produit |
Methyl 3-ethenylidene-1-pyrrolidinecarboxylate |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
InChI |
InChI=1S/C8H11NO2/c1-3-7-4-5-9(6-7)8(10)11-2/h1,4-6H2,2H3 |
Clé InChI |
ULVRETAJAMBMEL-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCC(=C=C)C1 |
SMILES canonique |
COC(=O)N1CCC(=C=C)C1 |
Synonymes |
1-Pyrrolidinecarboxylicacid,3-ethenylidene-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




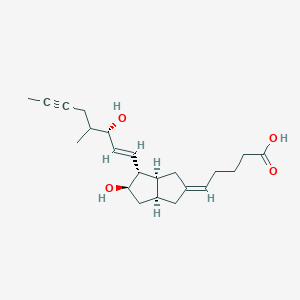
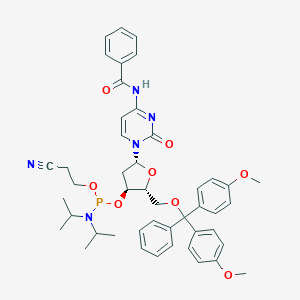

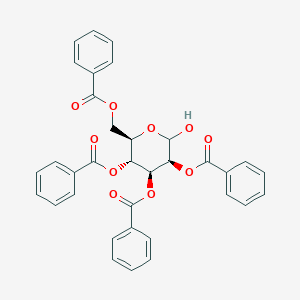
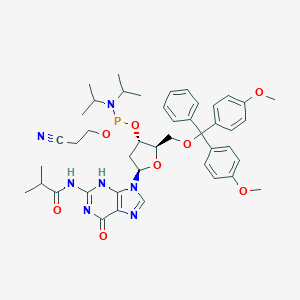
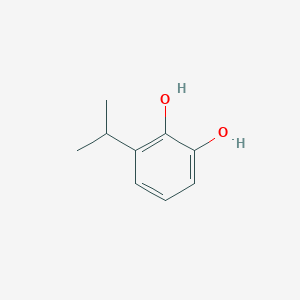
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
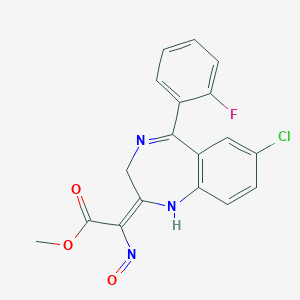
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
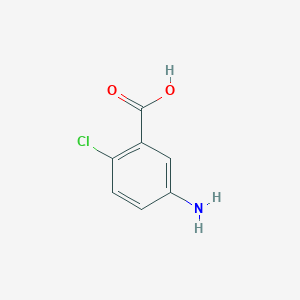
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)